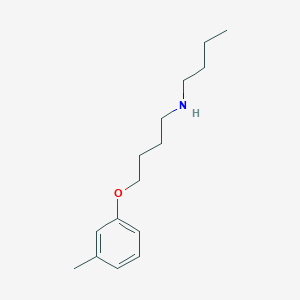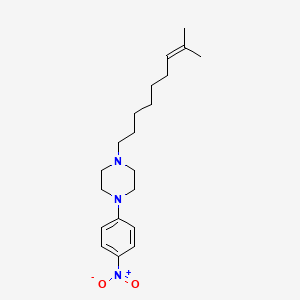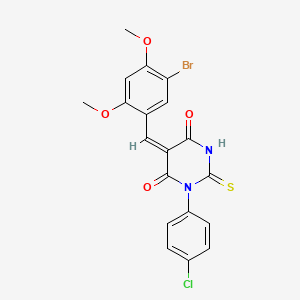
N-butyl-4-(3-methylphenoxy)-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-4-(3-methylphenoxy)-1-butanamine, also known as Bupropion, is a chemical compound that is widely used in scientific research. It is a substituted cathinone and belongs to the class of phenethylamines. Bupropion is used as a research tool to study the mechanisms of action and the physiological effects of cathinones.
作用机制
N-butyl-4-(3-methylphenoxy)-1-butanamine acts as a dopamine and norepinephrine reuptake inhibitor. It inhibits the reuptake of these neurotransmitters in the brain, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration results in an increase in dopamine and norepinephrine signaling, leading to the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity in rodents. It also produces an increase in dopamine and norepinephrine levels in the brain, leading to increased reward-seeking behavior. This compound has also been shown to produce an antidepressant effect in animal models of depression. It has been suggested that the antidepressant effect of this compound is due to its ability to increase dopamine and norepinephrine signaling in the brain.
实验室实验的优点和局限性
One of the advantages of using N-butyl-4-(3-methylphenoxy)-1-butanamine in lab experiments is its ability to cross the blood-brain barrier. This allows it to produce its physiological effects in the brain, making it a useful tool for studying the central nervous system. However, one of the limitations of using this compound is its potential for abuse. This compound is a cathinone derivative and has been shown to produce rewarding effects in animal models. Therefore, it is important to use caution when handling this compound and to follow proper safety protocols.
未来方向
There are several future directions for research on N-butyl-4-(3-methylphenoxy)-1-butanamine. One direction is to study the effects of this compound on other neurotransmitter systems, such as the serotonin system. Another direction is to develop new cathinone derivatives based on the structure-activity relationships of this compound. Finally, research could be conducted to investigate the potential therapeutic uses of this compound in treating psychiatric disorders, such as depression and addiction.
Conclusion:
This compound is a useful tool for studying the mechanisms of action and the physiological effects of cathinones. It acts as a dopamine and norepinephrine reuptake inhibitor and has been shown to produce locomotor activity, reward-seeking behavior, and antidepressant effects in animal models. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
N-butyl-4-(3-methylphenoxy)-1-butanamine can be synthesized using various methods. One of the most common methods is the reductive amination of 3'-methyl-2'-nitropropiophenone with n-butylamine. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using chromatography techniques.
科学研究应用
N-butyl-4-(3-methylphenoxy)-1-butanamine is widely used in scientific research to study the mechanisms of action and the physiological effects of cathinones. It is used as a research tool to investigate the effects of cathinones on the central nervous system. This compound is also used to study the structure-activity relationships of cathinones and to develop new cathinone derivatives with improved pharmacological properties.
属性
IUPAC Name |
N-butyl-4-(3-methylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-3-4-10-16-11-5-6-12-17-15-9-7-8-14(2)13-15/h7-9,13,16H,3-6,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGVPAXZBFGPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-methoxyphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970874.png)
![N-(sec-butyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970879.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4970882.png)

![3-iodo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4970907.png)

![8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4970921.png)
![methyl 1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4970934.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B4970942.png)
![3-[(4-benzyl-1-piperidinyl)methyl]-1H-indole](/img/structure/B4970943.png)
![1-(3-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4970949.png)
![5-(1-isopropyl-4-piperidinyl)-3-(4-morpholinylcarbonyl)-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4970961.png)

![5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970970.png)